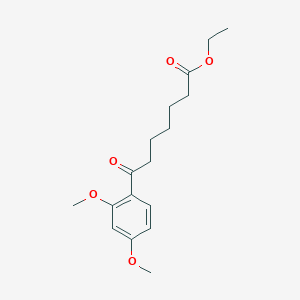![molecular formula C14H17ClO3S B1326048 Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate CAS No. 951886-89-8](/img/structure/B1326048.png)
Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate, also known as 5-chloro-2-methylthiophenyl-5-oxovalerate (5-CMT), is an organic compound that has been used in various scientific research studies. It is a derivative of the thiophene ring, and it is a colorless solid with a molecular formula of C10H11ClO2S. 5-CMT has been found to have a wide range of effects on biochemical and physiological systems, and it has been used in research studies to investigate the mechanism of action of various compounds.
Applications De Recherche Scientifique
Synthesis and Reactivity
Laquinimod Synthesis : Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate is a key intermediate in the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction and requires careful removal of methanol for high yields (Jansson et al., 2006).
Reaction Pathways with Thiophenolates : The compound's reactivity in the presence of thiophenolates demonstrates pathways for ring expansion and nucleophilic substitution, influenced by the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).
Structural Analysis
Crystal Structure Studies : Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate has been used in the synthesis of other compounds whose crystal and molecular structures were determined, highlighting the importance of such intermediates in structural chemistry (Achutha et al., 2017).
Electrochemical Behavior : The electrochemical behavior of related compounds synthesized using Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate has been studied, contributing to our understanding of their chemical properties and potential applications (Beloglazkina et al., 2007).
Pharmaceutical and Biological Applications
- Antiviral and Antimicrobial Activities : Derivatives synthesized using Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate have been evaluated for antiviral activity against Herpes simplex virus-1 (HSV-1) and for antimicrobial properties (Dawood et al., 2011).
Material Science
- Spectroscopic Analysis in Liquid Crystals : The compound has been used in the synthesis of semiconductor materials displaying liquid crystal phases. Spectroscopic analysis of these materials contributes to the development of advanced materials for electronic applications (McGlashon et al., 2012).
Propriétés
IUPAC Name |
ethyl 5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3S/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(19-2)9-12(11)15/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMQFGOYOAKXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220879 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate | |
CAS RN |
951886-89-8 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














